![molecular formula C22H15NO6 B1255282 2-[(1r)-1-Carboxy-2-Naphthalen-1-Ylethyl]-1,3-Dioxo-2,3-Dihydro-1h-Isoindole-5-Carboxylic Acid](/img/structure/B1255282.png)
2-[(1r)-1-Carboxy-2-Naphthalen-1-Ylethyl]-1,3-Dioxo-2,3-Dihydro-1h-Isoindole-5-Carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
ML026 has a wide range of scientific research applications:
Chemistry: It is used as a probe in chemical reactions to study the behavior of β-lactamase inhibitors.
Biology: ML026 is utilized in biological studies to understand the inhibition mechanisms of β-lactamase enzymes.
Medicine: The compound has potential therapeutic applications in treating bacterial infections by inhibiting β-lactamase enzymes, which are responsible for antibiotic resistance.
Industry: ML026 is being explored for its use in industrial processes that require selective inhibition of β-lactamase enzymes.
Preparation Methods
The synthesis of ML026 involves several steps. The primary synthetic route includes the reaction of 3-chlorobicyclo[3.2.1]-3-octen-2-one with an alcohol under anhydrous conditions and the action of a catalyst and a strong alkali to generate 4-alkoxybicyclo[3.2.1]-3-octane-2,4-dione . Industrial production methods for ML026 are still under development, with ongoing research focused on optimizing reaction conditions and improving yield.
Chemical Reactions Analysis
ML026 undergoes various chemical reactions, including:
Oxidation: ML026 can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced using common reducing agents such as sodium borohydride.
Substitution: ML026 can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
ML026 exerts its effects by selectively inhibiting AmpC β-lactamase. The compound binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics. This inhibition is reversible, meaning that the compound can dissociate from the enzyme, allowing for controlled inhibition. The molecular targets involved in this mechanism include the active site residues of the β-lactamase enzyme .
Comparison with Similar Compounds
ML026 is unique compared to other β-lactamase inhibitors due to its selective and reversible inhibition properties. Similar compounds include:
Clavulanic acid: A β-lactamase inhibitor that is often used in combination with β-lactam antibiotics.
Sulbactam: Another β-lactamase inhibitor with a broader spectrum of activity.
Tazobactam: A β-lactamase inhibitor that is commonly used in combination with piperacillin.
ML026 stands out due to its specificity for AmpC β-lactamase and its reversible inhibition mechanism, making it a valuable tool for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C22H15NO6 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[(1R)-1-carboxy-2-naphthalen-1-ylethyl]-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C22H15NO6/c24-19-16-9-8-14(21(26)27)10-17(16)20(25)23(19)18(22(28)29)11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10,18H,11H2,(H,26,27)(H,28,29)/t18-/m1/s1 |
InChI Key |
CZNPWASYMRBJCX-GOSISDBHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@H](C(=O)O)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3S,4S,6R)-4-(dimethylamino)-6-[8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate](/img/structure/B1255199.png)
![10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1255200.png)
![5,7-Dihydroxy-4-Oxo-2-(3,4,5-Trihydroxyphenyl)-4h-Chromen-3-Yl 6-Deoxy-2-O-{6-O-[(2e)-3-(3,4-Dihydroxyphenyl)prop-2-Enoyl]-Beta-D-Glucopyranosyl}-Alpha-L-Mannopyranoside](/img/structure/B1255202.png)

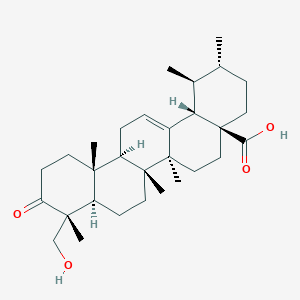
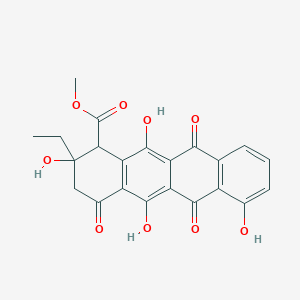
![(3-Heptyl-5-hydroxyphenyl) 2-[5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate](/img/structure/B1255207.png)
![(1S,2S,4S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1255208.png)
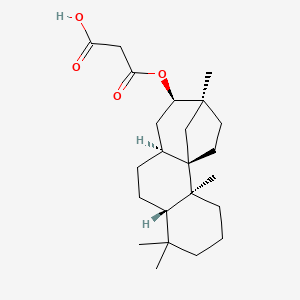
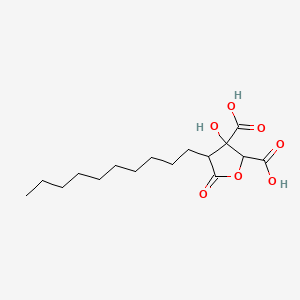
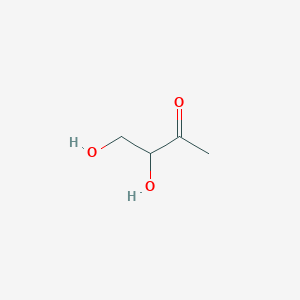

![(2S,8S,9S,10R,13S,14S,17S)-17-Acetyl-2-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1255221.png)
![[(2R,3S,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] [(3R,4S,5S)-2,4,5-trihydroxyoxan-3-yl] hydrogen phosphate](/img/structure/B1255222.png)
